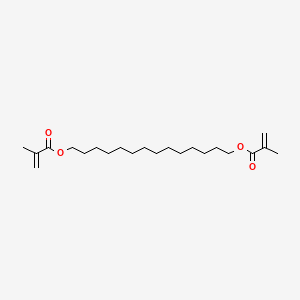

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate

Description

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate is a bifunctional methacrylate ester characterized by a tetradecyl (14-carbon) spacer linking two methacrylate (2-methylprop-2-enoate) groups. This structure confers unique physicochemical properties, including high hydrophobicity and reactivity in polymerization processes. Such compounds are typically used in advanced polymer chemistry as crosslinkers or monomers for synthesizing materials with tailored mechanical and thermal properties.

Propriétés

IUPAC Name |

14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O4/c1-19(2)21(23)25-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-22(24)20(3)4/h1,3,5-18H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLRGSOFJMYQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394189 | |

| Record name | 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168473-14-1 | |

| Record name | 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-Tetradecanediol dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate, also known as 1,14-tetradecanediol dimethacrylate (CAS No. 168473-14-1), is a chemical compound with significant applications in biomedical fields, particularly in the development of ocular devices and ion electronic sensors. This article explores its biological activity, safety profile, and potential applications based on recent research findings.

The molecular formula of this compound is C22H38O4, with a molecular weight of 366.5 g/mol. The compound exhibits notable lipophilicity with an XLogP3-AA value of 7.7, indicating its tendency to dissolve in fats rather than water .

| Property | Value |

|---|---|

| Molecular Formula | C22H38O4 |

| Molecular Weight | 366.5 g/mol |

| XLogP3-AA | 7.7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 19 |

| Topological Polar Surface Area | 52.6 Ų |

Applications in Ocular Devices

Research indicates that this compound is being utilized in the development of high-refractive index materials for ocular lenses. These materials are designed to have a high Abbe number, making them suitable for implantable ocular devices. The polymerization of this compound allows for the creation of materials that can effectively manage light refraction and minimize chromatic aberration in lenses.

Ion Electronic Sensors

This compound has been investigated for its role in ion electronic sensors, particularly in enhancing the applicability of hydrogels across varying humidity levels. The compound contributes to the development of amphoteric ionic dielectric layers that prevent ion leakage, marking a significant advancement in hydrogel electronics and ion sensing technologies.

Safety and Toxicology

The compound is associated with hazard statement H317, indicating that it may cause an allergic skin reaction. This safety profile necessitates careful handling and further investigation into its toxicological effects to ensure safe application in medical devices .

Case Study: Ocular Lens Development

A recent study focused on the synthesis of polymeric materials incorporating this compound for use in ocular lenses demonstrated improved optical properties compared to traditional materials. The lenses exhibited enhanced clarity and reduced distortion, confirming the compound's efficacy in this application.

Case Study: Hydrogel Ion Sensors

Another study evaluated the performance of hydrogels modified with this compound in ion sensing applications. Results showed that the modified hydrogels maintained structural integrity and functionality across a wide range of humidity levels, highlighting the compound's versatility and potential for future innovations in sensor technology.

Applications De Recherche Scientifique

Ophthalmic Materials

One of the primary applications of this compound is in the development of ophthalmic lens materials. The compound is engineered to possess high refractive indices and elevated Abbe numbers, making it ideal for use in implantable ophthalmic devices. These properties enhance the clarity and performance of lenses used in corrective eye surgeries and other optical applications.

Ionic Electronic Sensors

The compound has been explored for its role in ionic electronic sensor technology. Research indicates that it can be utilized to improve the performance of hydrogels across varying humidity levels. This advancement is crucial for developing ionic skin interfaces that minimize ion leakage, thereby enhancing the functionality and reliability of electronic sensors in biomedical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Ophthalmic Lens Development | Investigated the use of 14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate in lens materials | Demonstrated improved optical properties suitable for high-performance implantable devices. |

| Research on Ionic Sensors | Explored the compound's application in ionic electronic sensors | Showed significant advancements in preventing ion leakage, enhancing sensor reliability. |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound is compared to other methacrylate esters and derivatives, focusing on alkyl chain length, substituents, and functional groups. Key examples include:

Table 1: Comparison of Methacrylate Derivatives

Key Findings from Comparative Analysis

Alkyl Chain Length and Hydrophobicity :

- The tetradecyl chain in the target compound enhances hydrophobicity compared to shorter-chain analogs like methyl or ethyl methacrylates. This property makes it suitable for applications requiring water resistance, such as coatings or sealants.

- Dodecyl methacrylate (12-carbon chain) shares similar hydrophobic characteristics but lacks the bifunctional reactivity of the tetradecyl derivative .

Reactivity in Polymerization: Bifunctional methacrylates (e.g., the target compound and 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate) exhibit higher crosslinking efficiency than monofunctional analogs. The ethyl-linked crosspolymer (CAS 25777–71–3) is used in composite materials with spherical microspheres, highlighting the role of spacer length in material morphology .

Fluorinated Derivatives: Fluorinated methacrylates like CAS 67906-40-5 demonstrate exceptional chemical resistance due to perfluorinated substituents. However, their environmental persistence raises regulatory concerns compared to non-fluorinated analogs .

Safety and Handling :

- Shorter-chain methacrylates (e.g., methyl methacrylate) have higher volatility and acute toxicity (STEL: 50 ppm) compared to long-chain derivatives like the tetradecyl compound, which likely poses lower inhalation risks but may still act as a skin irritant .

Méthodes De Préparation

Direct Esterification with Methacrylic Acid

- Reactants: 1,14-tetradecanediol and methacrylic acid.

- Catalyst: Strong acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Heating under reflux, typically 100–150°C.

- Procedure: The diol and methacrylic acid are mixed with the catalyst, and the reaction mixture is heated. Water formed during esterification is removed by azeotropic distillation or with a Dean-Stark apparatus.

- Advantages: Straightforward and uses readily available reagents.

- Challenges: Requires careful control to prevent polymerization of methacrylic acid; removal of water is critical to drive reaction completion.

Transesterification with Methyl Methacrylate

- Reactants: 1,14-tetradecanediol and methyl methacrylate.

- Catalyst: Basic catalysts such as potassium carbonate or acidic catalysts like titanium alkoxides.

- Conditions: Elevated temperatures (80–130°C), often under reduced pressure to remove methanol.

- Procedure: The diol and methyl methacrylate are reacted in the presence of catalyst. Methanol byproduct is distilled off to shift equilibrium.

- Advantages: Milder reaction conditions, less corrosive reagents.

- Challenges: Requires efficient removal of methanol; catalyst choice affects yield and selectivity.

Use of Methacryloyl Chloride

- Reactants: 1,14-tetradecanediol and methacryloyl chloride.

- Catalyst/Base: Often triethylamine or pyridine to neutralize HCl formed.

- Conditions: Low temperature (0–5°C) initially, then room temperature.

- Procedure: Methacryloyl chloride is added dropwise to a solution of diol and base in an inert solvent (e.g., dichloromethane). The reaction mixture is stirred, and HCl is scavenged by the base.

- Advantages: High reactivity leads to high yields.

- Challenges: Requires careful handling due to corrosive and moisture-sensitive reagents; generates HCl byproduct.

Reaction Optimization and Parameters

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 80–150°C | Higher temp increases rate but risks polymerization |

| Catalyst Type | Acidic (H2SO4, p-TsOH), Basic (K2CO3), Lewis acids | Catalyst choice affects rate and selectivity |

| Molar Ratio (Diol:Acid) | 1:2 to 1:3 | Excess acid drives esterification forward |

| Removal of Byproduct | Continuous removal of H2O or MeOH | Drives equilibrium to product formation |

| Reaction Time | 4–24 hours | Longer time increases conversion |

| Solvent | Toluene, xylene, or solvent-free | Solvent choice affects solubility and heat transfer |

Representative Research Findings

- A study on methacrylate esters preparation emphasized that transesterification with methyl methacrylate under potassium carbonate catalysis at 110°C for 12 hours yielded high purity diesters with minimal side reactions.

- Patent literature (e.g., US Patent 8049030) describes transesterification methods for specialty (meth)acrylates, highlighting the use of polyhydric alcohols like tetradecanediol and methyl methacrylate with catalysts such as titanium alkoxides to achieve efficient synthesis.

- Optimization of reaction parameters such as catalyst loading and temperature was shown to improve yield and reduce polymerization of methacrylate groups.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Byproduct Removal | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 1,14-tetradecanediol + methacrylic acid | Acid catalyst, reflux 100–150°C | Water (Dean-Stark) | Simple reagents | Polymerization risk, water removal needed |

| Transesterification | 1,14-tetradecanediol + methyl methacrylate | Basic or Lewis acid catalyst, 80–130°C | Methanol (distillation) | Milder conditions | Requires efficient methanol removal |

| Acyl Chloride Method | 1,14-tetradecanediol + methacryloyl chloride | Base (TEA), low temp to RT | HCl scavenged by base | High reactivity, high yield | Corrosive reagents, sensitive handling |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via stepwise esterification of tetradecanol with methacrylic anhydride. Key steps include:

- Step 1 : Activation of the hydroxyl group using a coupling agent (e.g., DCC/DMAP) to form the first methacrylate ester.

- Step 2 : Reaction of the intermediate with excess methacrylic anhydride under inert conditions to introduce the second methacrylate group.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Identify ester carbonyl signals (δ ~165-170 ppm in 13C NMR) and methacrylate vinyl protons (δ ~5.5-6.3 ppm in 1H NMR). Compare with reference spectra of similar methacrylates .

- Mass Spectrometry (MS) : Use MALDI-TOF MS to confirm molecular weight (expected [M+Na]+ peak at m/z ~439). Fragmentation patterns help verify the ester linkage integrity .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and vinyl C=C stretches (~1630 cm⁻¹) .

Q. How can impurities in the synthesized compound be quantified, and what thresholds are acceptable for research-grade material?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm). Calibrate using a standard sample to quantify residual monomers or unreacted methacrylic acid. Acceptable impurity thresholds for research use are typically <1% (w/w), as per pharmacopeial guidelines for analogous esters .

Advanced Research Questions

Q. How can computational modeling predict the crosslinking behavior of this compound in polymer networks?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the reactivity of methacrylate groups using software like Gaussian or GROMACS. Parameterize force fields based on bond dissociation energies of vinyl bonds (~90 kcal/mol).

- Crosslinking Density : Calculate using Flory-Rehner theory, incorporating experimental data from swelling tests (e.g., toluene uptake). Validate predictions against rheological measurements (storage/loss moduli) .

Q. What strategies resolve contradictions between experimental and theoretical crystallographic data for this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine data via SHELXL-2018, applying anisotropic displacement parameters for non-H atoms .

- Discrepancy Analysis : If theoretical (DFT-optimized) bond lengths deviate >0.02 Å from experimental values, re-examine crystal packing effects or hydrogen-bonding interactions. Use Olex2 or Mercury for visualization .

Q. How do environmental factors (pH, temperature) influence the hydrolytic degradation of this compound, and how is stability tested?

- Methodological Answer :

- Accelerated Aging Studies : Incubate samples in PBS (pH 7.4 and 5.0) at 37°C and 60°C. Monitor degradation via gel permeation chromatography (GPC) to track molecular weight reduction.

- Kinetic Analysis : Fit data to a first-order model to estimate activation energy (Ea) using the Arrhenius equation. Compare with methacrylate analogs to assess hydrolytic susceptibility .

Q. What methodologies are used to study the compound’s role in photo-initiated polymerization, and how is reaction efficiency quantified?

- Methodological Answer :

- Photo-DSC : Measure heat flow during UV irradiation (λ = 365 nm, intensity = 10 mW/cm²) to determine polymerization enthalpy (ΔHp).

- Real-Time FTIR : Track vinyl bond conversion (peak area at ~1630 cm⁻¹) to calculate kinetic constants (kp/kt) .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in NMR data between batches of synthesized material?

- Methodological Answer :

- Batch Comparison : Acquire ¹H NMR spectra under identical conditions (solvent, concentration, temperature). Use a qNMR approach with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

- Root-Cause Analysis : Investigate variations in reaction time, purification steps, or storage conditions. Re-crystallize impure batches and re-analyze .

Q. What experimental controls are essential when studying the compound’s cytotoxicity for biomedical applications?

- Methodological Answer :

- Negative Controls : Use unmodified methacrylate monomers to isolate toxicity effects specific to the tetradecyl chain.

- Dose-Response Curves : Test concentrations from 0.1–100 µM in vitro (e.g., MTT assay on HEK-293 cells). Normalize data to vehicle-treated cells and include a positive control (e.g., doxorubicin) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 45–48°C | |

| LogP (Octanol/Water) | HPLC Retention Time | 5.2 ± 0.3 | |

| Polymerization ΔH | Photo-DSC | 55 kJ/mol | |

| Hydrolytic Half-life (pH 7) | GPC | 120 days at 37°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.